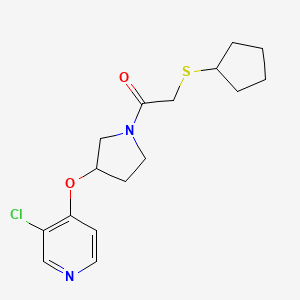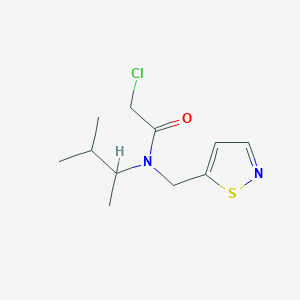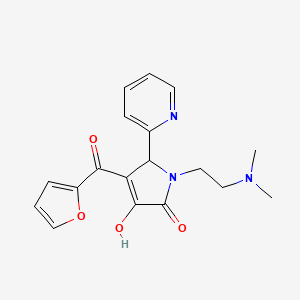
1-(4-Cyclohexylpiperazin-1-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Cyclohexylpiperazin-1-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)ethanone is a useful research compound. Its molecular formula is C21H30N6OS and its molecular weight is 414.57. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Cyclohexylpiperazin-1-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Cyclohexylpiperazin-1-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Efficient Synthesis of Heterocycles
Research by Darweesh et al. (2016) describes the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, showcasing the utility of such compounds in creating novel heterocyclic derivatives through efficient methods. These compounds serve as building blocks for the synthesis of diverse heterocyclic systems, indicating their potential in drug discovery and development (Darweesh, Mekky, Salman, & Farag, 2016).
Cyclization Reactions for Derivative Synthesis
Shestakov et al. (2011) explored cyclization of guanidines with α-bromocarbonyl compounds to synthesize derivatives of imidazole and imidazolidine. This work demonstrates the synthetic versatility of pyrimidine and thiazole derivatives, highlighting their significance in medicinal chemistry for the creation of novel therapeutic agents (Shestakov, Bushmarinov, Sidorenko, Shikhaliev, & Antipin, 2011).
Novel Cyclization Methods for Bioactive Derivatives
Research into the cyclization of cyanamides with various substrates by Shikhaliev et al. (2008) led to the synthesis of aminoquinazoline and dihydroquinazolinone derivatives. These findings contribute to the development of new synthetic methodologies for producing compounds with potential biological activities (Shikhaliev, Shestakov, Medvedeva, & Gusakova, 2008).
Anticancer Activity of Heterocyclic Compounds
Konovalenko et al. (2022) performed a comparative analysis of the anticancer activity of isoquinolines with various heteroaromatic substituents, providing insights into the structural influences on biological activity. This research underscores the importance of heterocyclic chemistry in the search for new anticancer drugs (Konovalenko, Zhirnov, Shablykin, Shablykina, Moskvina, & Brovarets, 2022).
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of novel thienopyrimidines for their antibacterial activity by Salahuddin et al. (2009) highlight the potential of pyrimidine derivatives in addressing bacterial infections. Additionally, Bonacorso et al. (2016) described the eco-friendly synthesis of trifluoromethyl-substituted benzo[d]thiazol-2-amines with evaluated antioxidant activities, indicating the broader utility of such compounds in therapeutic applications (Salahuddin, Kakad, & Shantakumar, 2009); (Bonacorso, Calheiro, Rodrigues, Stefanello, Soares, Zanatta, & Martins, 2016).
properties
IUPAC Name |
1-(4-cyclohexylpiperazin-1-yl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6OS/c1-15-12-16(2)23-20(22-15)25-21-24-17(14-29-21)13-19(28)27-10-8-26(9-11-27)18-6-4-3-5-7-18/h12,14,18H,3-11,13H2,1-2H3,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAWVEMUYKPYSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclohexylpiperazin-1-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(3-Chlorobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2626033.png)


![N-(3-methoxypropyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2626036.png)
![(1R)-1-[3-Fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2626037.png)

![(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2626039.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2626040.png)
![(5E)-5-({4-[(4-bromophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2626043.png)